Tetracycline hydrochloride Tetracycline hydrochloride Crystals or fine bright yellow powder. pH of 2% aqueous solution: 2.1 - 2.3. (NTP, 1992)
Tetracycline Hydrochloride (internal use) can cause developmental toxicity according to state or federal government labeling requirements.
A naphthacene antibiotic that inhibits AMINO ACYL TRNA binding during protein synthesis.
Brand Name: Vulcanchem
CAS No.: 64-75-5
VCID: VC0000394
InChI: InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15-,21+,22-;/m0./s1
SMILES: CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
Molecular Formula: C22H24N2O8.ClH
C22H24N2O8.HCl
C22H25ClN2O8
Molecular Weight: 480.9 g/mol

Tetracycline hydrochloride

CAS No.: 64-75-5

Cat. No.: VC0000394

Molecular Formula: C22H24N2O8.ClH
C22H24N2O8.HCl
C22H25ClN2O8

Molecular Weight: 480.9 g/mol

* For research use only. Not for human or veterinary use.

Tetracycline hydrochloride - 64-75-5

Specification

Description Crystals or fine bright yellow powder. pH of 2% aqueous solution: 2.1 - 2.3. (NTP, 1992)
Tetracycline Hydrochloride (internal use) can cause developmental toxicity according to state or federal government labeling requirements.
A naphthacene antibiotic that inhibits AMINO ACYL TRNA binding during protein synthesis.
CAS No. 64-75-5
Molecular Formula C22H24N2O8.ClH
C22H24N2O8.HCl
C22H25ClN2O8
Molecular Weight 480.9 g/mol
IUPAC Name (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15-,21+,22-;/m0./s1
Standard InChI Key YCIHPQHVWDULOY-FMZCEJRJSA-N
Isomeric SMILES C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
SMILES CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
Canonical SMILES CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
Melting Point 417 °F (decomposes) (NTP, 1992)

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